molecular formula C11H13N3OS B1608140 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 666724-62-5

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B1608140
CAS No.: 666724-62-5
M. Wt: 235.31 g/mol
InChI Key: OJPXCOCLYNNCHS-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a chemical compound with the CAS Registry Number 666724-62-5. It has a molecular formula of C11H13N3OS and a molecular weight of 235.31 g/mol . This reagent features a unique hybrid structure incorporating both pyrrole and thiophene heterocyclic rings, a scaffold known to be a biologically active component in many pharmaceuticals and natural products . Pyrrole derivatives are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for their potential as anticancer, antimicrobial, and anti-viral agents . The presence of the carbohydrazide functional group in its structure may offer versatile synthetic utility for the development of novel derivatives and chemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-8(2)14(7)9-5-6-16-10(9)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXCOCLYNNCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384451
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666724-62-5
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves:

  • Preparation of the 2,5-dimethylpyrrole intermediate.
  • Functionalization of the thiophene ring to introduce the carboxylic acid or ester group.
  • Conversion of the carboxylic acid or ester to the carbohydrazide via hydrazinolysis.

Detailed Preparation Steps

2.1 Synthesis of 2,5-Dimethylpyrrole Intermediate

A key intermediate, 2,5-dimethylpyrrole, is synthesized starting from 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate. The process involves:

  • Suspension of 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate in aqueous potassium hydroxide solution.
  • Refluxing overnight with monitoring by TLC (Thin Layer Chromatography).
  • Acidification with concentrated hydrochloric acid to pH ~1, stirring for 1 hour.
  • Neutralization with saturated potassium carbonate solution.
  • Extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • Final purification by vacuum distillation at 80 °C to yield 2,5-dimethylpyrrole as a white transparent liquid.

Reaction conditions summary:

Reagent/Condition Quantity/Molar Ratio Notes
2,4-Dimethylpyrrole-3,5-diethyl dicarboxylate 0.3 mol Starting ester compound
Potassium hydroxide (aqueous) 2 mol Base for hydrolysis
Hydrochloric acid (concentrated) To adjust pH to acidic (~1) Acidification step
Saturated potassium carbonate To neutralize solution Neutralization before extraction
Ethyl acetate Multiple extractions Organic solvent for extraction
Drying agent Sodium sulfate Remove water from organic phase
Vacuum distillation temperature 80 °C Purification step

Yield reported: Approximately 36.2% of 2,5-dimethylpyrrole from the ester precursor.

2.2 Functionalization of Thiophene Ring

The thiophene ring is functionalized at the 2-position to introduce the carboxylic acid or ester group, which is later converted to carbohydrazide. A typical precursor is 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid or its ester derivatives.

  • Starting from 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid, which can be synthesized by coupling 2,5-dimethylpyrrole with thiophene derivatives bearing carboxyl groups.
  • The carboxylic acid group is activated or converted to an ester to facilitate further transformation.

2.3 Conversion to Carbohydrazide

The final step involves converting the carboxylic acid or ester group on the thiophene ring to the carbohydrazide functionality:

  • Hydrazinolysis of the ester or acid chloride derivative using hydrazine hydrate.
  • The reaction is typically carried out in an appropriate solvent such as ethanol or methanol under reflux conditions.
  • The product, this compound, is isolated by filtration or crystallization.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 2,4-Dimethylpyrrole-3,5-diethyl dicarboxylate KOH (aq), reflux overnight; HCl acidification; neutralization; EtOAc extraction; vacuum distillation at 80 °C 2,5-Dimethylpyrrole ~36.2% yield
2 2,5-Dimethylpyrrole + thiophene derivative Coupling reactions (various) 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid or ester Intermediate for hydrazide step
3 Thiophene carboxylic acid or ester derivative Hydrazine hydrate, reflux in ethanol/methanol This compound Final target compound

Research Findings and Notes

  • The preparation of the 2,5-dimethylpyrrole intermediate is critical and involves careful control of pH and reaction time to maximize yield and purity.
  • The hydrazide formation step is a standard hydrazinolysis reaction, well-documented in heterocyclic chemistry.
  • The molecular weight of the target compound is approximately 235.3 g/mol with a melting point around 135 °C and density of 1.34 g/cm³.
  • The compound exhibits moderate lipophilicity (LogP ~3.03) and polar surface area (PSA) of 91.78, relevant for its chemical behavior and solubility.
  • No direct commercial synthesis protocols are widely published, indicating the need for laboratory-scale preparation via the described multi-step synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as GATA family proteins. It inhibits the DNA-binding activity of GATA3 and other members of the GATA family, thereby disrupting the interaction between GATA3 and SOX4 . This inhibition can affect various cellular processes regulated by these proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Applications References
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide Thiophene 3-(2,5-dimethylpyrrole), 2-carbohydrazide Antimicrobial, antitubercular
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(3-methoxybenzylidene)benzohydrazide (4a) Benzene 4-(2,5-dimethylpyrrole), N’-methoxybenzylidene Antitubercular, antibacterial
(10E,12E)-N5'-((3-methylpyrrol-2-yl)methylene)-N2'-((4-methylpyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide (1) Thiophene-2,5-dicarbohydrazide Bis-pyrrole methylene groups Antimicrobial
2-(2,5-Dimethylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide Tetrahydrobenzo[b]thiophene 3-carbohydrazide, 2-(2,5-dimethylpyrrole) Undisclosed (structural analog)

Table 2: Antimicrobial and Antitubercular Activities

Compound MIC (μg/mL) Against M. tuberculosis MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Notes References
3-(2,5-Dimethylpyrrol-1-yl)-2-thiophenecarbohydrazide derivatives 3.12–50 (antitubercular) 3.125–100 3.125–100 Comparable to pyrazinamide
4-(2,5-Dimethylpyrrol-1-yl)-N’-(arylidene)benzohydrazides (e.g., 4a) 6.25–25 12.5–50 25–100 Lower activity than thiophene analogs
Thiophene-2,5-dicarbohydrazide derivatives (e.g., compound 1) Not tested 25–50 50–100 Moderate antibacterial activity

Key Observations :

  • The thiophene-based carbohydrazide derivatives exhibit superior antitubercular activity (MIC as low as 3.12 µg/mL) compared to benzohydrazide analogs (MIC 6.25–25 µg/mL), likely due to enhanced electron delocalization and lipophilicity from the thiophene ring .
  • Substituents like methoxy groups on the benzylidene moiety (e.g., 4a) reduce antibacterial potency compared to unsubstituted thiophene derivatives, suggesting steric or electronic hindrance effects .

Key Observations :

  • Thiophene-based derivatives are synthesized via straightforward condensation reactions, whereas benzohydrazides require coupling agents like HBTU for amide bond formation .
  • Spectral data (e.g., IR and NMR) consistently confirm the presence of hydrazide (C=O at ~1659 cm⁻¹) and pyrrole moieties (δ 2.16–2.28 ppm for CH3 groups) across analogs .

Physicochemical Properties and Drug-Likeness

  • Lipophilicity : Thiophene derivatives (e.g., compound in ) with tetrahydrobenzo rings exhibit higher logP values than benzene-based analogs, enhancing membrane permeability.
  • Solubility : The hydrazide group improves aqueous solubility, but bulky substituents (e.g., methoxybenzylidene in 4a) may reduce it .
  • Stability : Pyrrole-thiophene hybrids show stability under acidic conditions, critical for oral bioavailability .

Biological Activity

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a member of the pyrrole and thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C₁₁H₁₃N₃OS
Molecular Weight: 221.28 g/mol
Melting Point: >69°C (dec.)
Solubility: Slightly soluble in chloroform and methanol
Storage Conditions: -20°C under inert atmosphere

Research indicates that This compound may interact with various biological targets, particularly in immune modulation. One of the notable activities includes the regulation of GATA3 DNA binding activity in Th2 cells, which is crucial for T cell differentiation and function .

Anti-HIV Activity

A significant area of research has focused on the compound's potential as an anti-HIV agent. A related study examined derivatives of 2,5-dimethylpyrrole compounds, revealing that certain analogs exhibited potent activity against HIV-1 by inhibiting the formation of gp41 6-HB, a crucial step in viral entry into host cells. The most active derivatives showed IC(50) values around 4.4 to 4.6 μM and EC(50) values of 2.2 to 3.2 μM against HIV-1 replication .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been noted to induce apoptosis in certain tumor cells, suggesting a potential role in cancer therapy .

Study 1: GATA3 Regulation

In a study investigating the role of This compound in immune response modulation, researchers found that treatment with this compound led to enhanced GATA3 expression in Th2 cells. This suggests a mechanism through which the compound could influence allergic responses and asthma pathophysiology .

Study 2: Antiviral Activity

A separate study focused on the antiviral properties of related pyrrole compounds demonstrated that certain modifications could significantly enhance their efficacy against HIV-1. The findings indicated that structural optimization led to increased potency against viral replication .

Data Summary Table

Activity Effect IC(50)/EC(50) Reference
GATA3 DNA Binding RegulationEnhanced Th2 cell functionN/A
Anti-HIV ActivityInhibition of gp41 formationIC(50): 4.4 - 4.6 μM
CytotoxicityInduction of apoptosisN/A

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide?

The compound is typically synthesized via condensation reactions involving thiophene carboxylic acid derivatives and hydrazine hydrate. A common approach involves refluxing intermediates like 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid ethyl ester with hydrazine hydrate in ethanol for 8–10 hours, monitored by thin-layer chromatography (TLC). Purification is achieved via column chromatography using chloroform:petroleum ether (8:2) as the eluent, yielding derivatives with purity >70% . Key steps include:

  • Hydrazide formation : Reaction of ester derivatives with hydrazine to form carbohydrazide intermediates.
  • Functionalization : Introduction of pyrrole and thiophene moieties through electrophilic substitution or alkylation.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify proton environments and carbon connectivity, particularly distinguishing aromatic protons (thiophene/pyrrole) and hydrazide NH groups.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., exact mass 244.31 g/mol for related nitrile derivatives) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry in heterocyclic systems .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reactivity data for this compound?

Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitutions) are addressed through:

  • Computational modeling : Density Functional Theory (DFT) calculations predict electrophilic attack sites on the thiophene or pyrrole rings based on electron density maps.
  • Isotopic labeling : Tracking reaction pathways using deuterated analogs to confirm intermediate stability .
  • Kinetic studies : Varying reaction temperatures and catalysts (e.g., Lewis acids) to optimize yields and selectivity .

Q. How does this compound interact with transition metals to form coordination complexes?

The carbohydrazide moiety acts as a bidentate ligand, coordinating with metals like Cu(II) via the carbonyl oxygen and hydrazinic nitrogen. For example:

  • Copper(II) complexes : Synthesized by refluxing the ligand with copper acetate in ethanol. These complexes exhibit square-planar geometry, confirmed by UV-Vis and electron paramagnetic resonance (EPR) spectroscopy .
  • Applications : Metal complexes are studied for catalytic activity in oxidation reactions or as potential antimicrobial agents .

Q. What methodologies are used to synthesize and characterize derivatives of this compound?

Derivatives are generated via:

  • Schiff base formation : Condensation with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic conditions, yielding hydrazones with melting points ranging from 195°C to 230°C .
  • Heterocyclic annulation : Reacting with diketones or cyanides to form pyrimidine or pyrazole fused systems, monitored by IR for loss of NH stretches .
  • Biological screening : Derivatives are tested for bioactivity (e.g., enzyme inhibition) using in vitro assays like α-glucosidase inhibition, with IC50_{50} values reported .

Q. How are computational tools integrated into studying its reaction mechanisms?

  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by simulating ligand-protein interactions.
  • Reaction pathway simulations : Software like Gaussian or ORCA models intermediates and transition states for key reactions (e.g., cyclization steps) .

Methodological Challenges and Solutions

Q. How are purity and stability issues addressed during synthesis?

  • Purification : Column chromatography with optimized solvent ratios (e.g., 8:2 chloroform:petroleum ether) removes byproducts.
  • Stability testing : Storage under inert atmosphere (N2_2) at –20°C prevents hydrazide oxidation, verified by periodic HPLC analysis .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions.
  • Powder X-ray Diffraction (PXRD) : Distinguishes crystalline vs. amorphous forms, critical for reproducibility in pharmacological studies .

Key Data from Literature

Property/ReactionConditions/ResultsReference
Hydrazide synthesis yield70–80% after column purification
Cu(II) complex stabilityStable in DMSO up to 100°C
Schiff base derivative (5d)m.p. 195–200°C; IR ν(NH) = 3250 cm1^{-1}
DFT-calculated HOMO-LUMO gap3.8 eV (predicts redox activity)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 2
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3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

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